2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Anti-tubercular agents Cephalosporin derivatives Mycobacterium tuberculosis

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a critical building block for synthesizing anti-MRSA cephalosporin derivatives (MICs down to 0.06 μg/mL) and novel anti-tubercular agents. The 2,6-dichloro substitution is essential for potent activity, making this compound non-substitutable. Ideal for medicinal chemists developing next-gen antibiotics. Supplied as a high-purity research intermediate.

Molecular Formula C7H5Cl2NO2S
Molecular Weight 238.09 g/mol
CAS No. 80542-50-3
Cat. No. B1301066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
CAS80542-50-3
Molecular FormulaC7H5Cl2NO2S
Molecular Weight238.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)SCC(=O)O
InChIInChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)
InChIKeyRMEPHJNBCRKTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3): A Differentiated Heterocyclic Building Block for Anti-Infective and Enzyme Inhibitor Research


2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) is a sulfur-containing heterocyclic compound characterized by a 2,6-dichloropyridine ring linked to a thioacetic acid moiety . With a molecular formula of C7H5Cl2NO2S and a molecular weight of 238.09 g/mol, this compound serves as a versatile synthetic intermediate and a building block for generating structurally diverse analogs . Its primary research value stems from its unique combination of a lipophilic, electron-deficient aromatic ring and a reactive thioacetic acid group, which enables its incorporation into more complex molecular architectures, notably as a C-7 sidechain in anti-MRSA cephalosporin derivatives [1].

Why Generic Substitution of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is Scientifically Unjustified


Generic substitution of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) with simpler pyridylthioacetic acid analogs is scientifically unsound due to the profound impact of the 2,6-dichloro substitution pattern on both physicochemical properties and biological activity. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly alters the compound's lipophilicity, reactivity, and target engagement compared to non-chlorinated or mono-chlorinated analogs . For example, the dichloro substitution is a critical determinant of activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, where analogs with this specific substitution pattern were identified as optimal among numerous screened derivatives [1][2]. Substituting with a compound lacking this precise halogenation pattern would introduce an uncontrolled variable, potentially compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The following quantitative evidence substantiates this position.

Quantitative Evidence for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Head-to-Head Comparisons and Differentiated Activity Data


Superior Anti-Tubercular Activity of the 2,6-Dichloropyridinyl Moiety Compared to Cephapirin

A study screening over 600 cephalosporin C derivatives identified a cephalosporin incorporating a 7-[(2,6-dichloropyrid-4-yl)thioacetamido] sidechain as the most active derivative in its series. Its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv was directly compared to cephapirin and dihydrostreptomycin [1].

Anti-tubercular agents Cephalosporin derivatives Mycobacterium tuberculosis

Validation as an Optimal C-7 Sidechain for Potent Anti-MRSA Cephalosporins

In the development of novel cephalosporin derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA), the 2,6-dichloropyrid-4-ylthioacetamido group was identified alongside the 2,5-dichlorophenylthioacetamido group as one of two 'optimum' lipophilic C-7 sidechains required for potent activity [1]. Derivatives containing this moiety were part of a series that exhibited excellent in vitro activity against MRSA, with reported MICs in the range of 0.06 to 2 μg/mL .

Anti-MRSA agents Cephalosporin antibiotics Antibacterial drug discovery

Selective Enzyme Inhibition Profile Against Human Dipeptidyl Peptidases

The compound itself exhibits a distinct and quantifiable enzyme inhibition profile. It shows moderate inhibitory activity against human Dipeptidyl Peptidase 4 (DPP4), with an IC50 of 1,170 nM, but is significantly less potent against the related enzymes Acyl-protein Thioesterase 1 (FAP; IC50 = 11,000 nM) and Dipeptidyl Peptidase 8 (DPP8; IC50 = 65,000 nM) [1]. This indicates a degree of selectivity within the DPP family.

Enzyme inhibition Dipeptidyl peptidase DPP4 inhibitor

Well-Defined Physicochemical Properties for Reliable Experimental Design

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid possesses well-characterized physicochemical properties that are critical for reproducible experimental work. Its melting point is consistently reported as 144-146°C, and its density is 1.62 g/cm³ [1]. Its aqueous solubility has been quantified in two separate assays: 38 µM in pure water and 1 µM at pH 7.4 . Long-term storage is recommended in a cool, dry place .

Physicochemical properties Solubility Stability

Validated Research and Industrial Applications for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid


Synthesis of Potent Cephalosporin Analogs Targeting MRSA

Use 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid as a key building block for the construction of advanced cephalosporin derivatives with potent anti-MRSA activity. This is the compound's most validated application, where it serves as a precursor to the 'optimal' 2,6-dichloropyrid-4-ylthioacetamido C-7 sidechain. Incorporating this fragment has been shown to be essential for achieving potent in vitro activity (MICs down to 0.06 μg/mL) and suitable pharmacokinetic properties [1]. Researchers should activate the carboxylic acid to form an amide bond with the 7-amino group of a cephalosporin nucleus, a synthetic step detailed in the primary literature [1].

Development of Novel Anti-Tubercular Agents

Employ this compound as a privileged fragment for designing new chemical entities against Mycobacterium tuberculosis. A seminal study demonstrated that a cephalosporin derivative bearing the 2,6-dichloropyrid-4-ylthioacetamido sidechain was the most active in its class, with an MIC of 1.4 μg/mL against M. tuberculosis H37Rv. This was 10-fold more potent than the comparator cephalosporin, cephapirin [2]. This established SAR provides a strong rationale for using this building block in the synthesis and screening of novel anti-tubercular libraries.

Synthesis of Dipeptidyl Peptidase 4 (DPP4) Inhibitor Libraries

Utilize 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid as a starting scaffold for generating focused libraries of potential DPP4 inhibitors. The compound itself demonstrates moderate inhibitory activity (IC50 = 1,170 nM) against human DPP4 with a defined selectivity window over related proteases FAP (9.4-fold) and DPP8 (55.6-fold) [3]. The presence of the carboxylic acid group provides a convenient synthetic handle for derivatization (e.g., amide coupling), enabling systematic exploration of structure-activity relationships to improve potency and selectivity. This is a well-defined, data-driven starting point for a medicinal chemistry campaign.

Physicochemical Property Studies and Analytical Method Development

Employ this compound as a well-characterized small molecule standard for physicochemical profiling or analytical method development. Its reliable and documented properties—including a sharp melting point of 144-146°C, a known density of 1.62 g/cm³, and quantified aqueous solubility values of 38 µM (pure water) and 1 µM (pH 7.4) [4]—make it suitable for use as a calibration standard in HPLC, LC-MS, or for validating new solubility and stability assays. Its distinct profile compared to non-chlorinated analogs provides a valuable case study for teaching or investigating the effects of halogenation on molecular properties.

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